

A Spectroscopic Comparison of 3,4-Dihydroxy-5-nitrobenzaldehyde and its Precursors

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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **3,4-Dihydroxy-5-nitrobenzaldehyde** and its common precursors, 3,4-dihydroxybenzaldehyde and vanillin. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its precursors, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde), are readily available aromatic aldehydes. The introduction of a nitro group and the potential modification of the methoxy group lead to significant changes in the electronic and vibrational properties of the molecule, which are readily observable through various spectroscopic techniques. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition:
 - 1H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - ^{13}C NMR: 1024 scans were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
- Data Processing: The resulting spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed directly on the ATR crystal.
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum is presented as transmittance (%) versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each compound was prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. This stock solution

was then diluted to obtain an absorbance reading in the range of 0.1-1.0 AU.

- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: The spectra were recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The corresponding solvent was used as a blank for baseline correction.
- Data Processing: The absorbance was plotted against the wavelength (nm) to obtain the UV-Vis spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
- Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Data Acquisition: Data was acquired in both positive and negative ion modes over a mass range of m/z 50-500.
- Data Processing: The resulting mass spectra show the relative intensity of ions as a function of their mass-to-charge ratio (m/z).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,4-Dihydroxy-5-nitrobenzaldehyde** and its precursors.

¹H NMR Data (in DMSO-d₆, 400 MHz)

Compound	δ (ppm), Multiplicity, Integration, Assignment
3,4-Dihydroxybenzaldehyde	9.68 (s, 1H, -CHO), 7.21 (d, 1H, Ar-H), 7.09 (s, 1H, Ar-H), 6.81 (d, 1H, Ar-H), ~9.5 (br s, 2H, -OH)
Vanillin	9.81 (s, 1H, -CHO), 7.42 (dd, 1H, Ar-H), 7.39 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH ₃), ~9.6 (br s, 1H, -OH)
3,4-Dihydroxy-5-nitrobenzaldehyde	~9.8 (s, 1H, -CHO), ~8.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~10.0 (br s, 2H, -OH)

Note: Data for **3,4-Dihydroxy-5-nitrobenzaldehyde** is predicted based on the expected deshielding effects of the nitro group.

¹³C NMR Data (in DMSO-d₆, 100 MHz)

Compound	δ (ppm), Assignment
3,4-Dihydroxybenzaldehyde	191.1 (-CHO), 150.8 (C-OH), 145.5 (C-OH), 125.0 (Ar-CH), 124.8 (Ar-C), 115.5 (Ar-CH), 115.2 (Ar-CH)
Vanillin	191.0 (-CHO), 151.3 (C-OCH ₃), 147.9 (C-OH), 125.2 (Ar-CH), 123.0 (Ar-C), 115.5 (Ar-CH), 108.9 (Ar-CH), 55.6 (-OCH ₃)
3,4-Dihydroxy-5-nitrobenzaldehyde	~190 (-CHO), ~155 (C-OH), ~148 (C-OH), ~140 (C-NO ₂), ~128 (Ar-CH), ~120 (Ar-C), ~118 (Ar-CH)

Note: Data for **3,4-Dihydroxy-5-nitrobenzaldehyde** is predicted based on known substituent effects.

FT-IR Data (ATR)

Compound	Key Absorptions (cm ⁻¹) and Assignments
3,4-Dihydroxybenzaldehyde	3300-3200 (br, O-H stretch), 1660 (s, C=O stretch), 1590, 1520 (m, C=C stretch), 1280 (s, C-O stretch)
Vanillin	3200 (br, O-H stretch), 2840, 2740 (m, C-H aldehyde stretch), 1665 (s, C=O stretch), 1585, 1510 (s, C=C stretch), 1265 (s, C-O stretch), 1155 (s, C-O-C stretch)
3,4-Dihydroxy-5-nitrobenzaldehyde	3400-3200 (br, O-H stretch), 1680 (s, C=O stretch), 1590 (m, C=C stretch), 1530 (s, asymm. NO ₂ stretch), 1340 (s, symm. NO ₂ stretch), 1270 (s, C-O stretch)

Note: Data for **3,4-Dihydroxy-5-nitrobenzaldehyde** is based on typical functional group frequencies.

UV-Vis Data (in Ethanol)

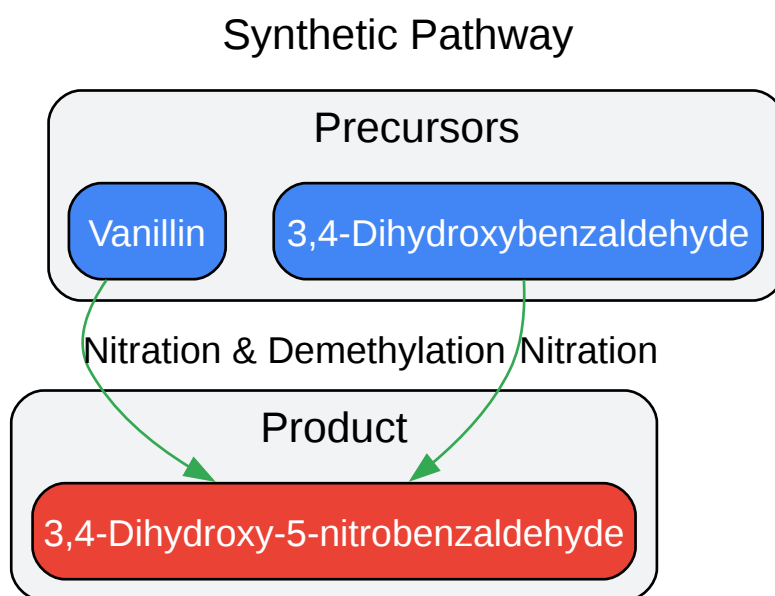
Compound	λ_{max} (nm)
3,4-Dihydroxybenzaldehyde	233, 278, 310
Vanillin	231, 279, 309
3,4-Dihydroxy-5-nitrobenzaldehyde	Expected red-shift compared to precursors due to extended conjugation with the nitro group.

Mass Spectrometry Data (ESI)

Compound	Molecular Formula	Molecular Weight	[M-H] ⁻ (m/z)
3,4-Dihydroxybenzaldehyde	C ₇ H ₆ O ₃	138.12	137.02
Vanillin	C ₈ H ₈ O ₃	152.15	151.04
3,4-Dihydroxy-5-nitrobenzaldehyde	C ₇ H ₅ NO ₅	183.12	182.01

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product.



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- To cite this document: BenchChem. [A Spectroscopic Comparison of 3,4-Dihydroxy-5-nitrobenzaldehyde and its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b193609#spectroscopic-comparison-of-3-4-dihydroxy-5-nitrobenzaldehyde-and-its-precursors\]](https://www.benchchem.com/product/b193609#spectroscopic-comparison-of-3-4-dihydroxy-5-nitrobenzaldehyde-and-its-precursors)

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